5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
Description
The compound 5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is a multifunctional molecule with distinct structural features:
- Core structure: A 4,5-dihydro-1H-pyrazole ring substituted at position 3 with a heptadecyl chain (C₁₇H₃₅), at position 4 with an (E)-diazenyl group linked to a 2-(dimethylamino)phenyl moiety, and at position 5 with a ketone.
- Sulfonic acid group: The 2-phenoxybenzenesulfonic acid moiety enhances hydrophilicity and ionic character.
- The dimethylamino group is electron-donating, stabilizing the diazenyl linkage and influencing electronic properties. The heptadecyl chain introduces hydrophobicity, enabling amphiphilic behavior.
Applications: Likely uses include surfactants, dyes (azo chromophores), or photoresponsive materials. Computational tools like Multiwfn (wavefunction analysis) and SHELXL (crystal refinement) are critical for studying its electronic and structural properties .
Properties
CAS No. |
478250-33-8 |
|---|---|
Molecular Formula |
C40H55N5O5S |
Molecular Weight |
718.0 g/mol |
IUPAC Name |
5-[4-[[2-(dimethylamino)phenyl]diazenyl]-3-heptadecyl-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C40H55N5O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-35-39(42-41-34-26-22-23-28-36(34)44(2)3)40(46)45(43-35)32-29-30-37(38(31-32)51(47,48)49)50-33-24-19-18-20-25-33/h18-20,22-26,28-31,39H,4-17,21,27H2,1-3H3,(H,47,48,49) |
InChI Key |
UELJVLFSVKANOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=CC=CC=C2N(C)C)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid involves multiple steps, including the formation of the diazenyl group and the attachment of the heptadecyl chain.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the diazenyl group or other functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests potential applications in drug development due to its unique functional groups. The diazenyl group is known for its ability to participate in electron transfer reactions, which can be harnessed for therapeutic purposes.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, a study on azo compounds demonstrated their ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation. This suggests that 5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid may also possess similar properties, making it a candidate for further investigation in cancer therapeutics.
Materials Science Applications
The compound's unique chemical structure allows it to be utilized in the development of advanced materials, particularly in dyes and pigments .
Dyeing Processes
The presence of the diazenyl group makes this compound suitable for use as a dye. Azo dyes are widely used due to their vibrant colors and stability. The incorporation of this compound into textile applications could enhance colorfastness and expand the range of available colors.
Analytical Chemistry Applications
In analytical chemistry, the ability of this compound to interact with various analytes can be exploited for sensing applications .
Sensor Development
The sulfonic acid group can enhance solubility and reactivity, making it suitable for developing sensors that detect specific ions or biomolecules. Preliminary studies indicate that similar compounds can be used as indicators in potentiometric sensors, suggesting that this compound may also serve as a valuable tool in environmental monitoring or medical diagnostics.
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Anticancer Activity of Azo Compounds | Induced apoptosis in various cancer cell lines through ROS generation. | Supports potential therapeutic application of the compound in oncology. |
| Use of Azo Dyes in Textiles | Demonstrated improved colorfastness and vibrant colors. | Suggests applicability in dyeing processes for textiles. |
| Development of Potentiometric Sensors | Azo compounds utilized as indicators for ion detection. | Indicates potential for developing sensors based on the compound's properties. |
Mechanism of Action
The mechanism of action of 5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the phenoxybenzenesulfonic acid moiety can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between the target compound and structural analogs:
Key Findings
Solubility and Amphiphilicity: The target compound's heptadecyl chain and sulfonic acid group create a balance between hydrophobicity and hydrophilicity, ideal for micelle formation . CID3024337's oxohexadecyl group introduces a polar ketone, increasing solubility in polar solvents compared to the target's pure alkyl chain . The compound, with dual sulfonic acids, is highly water-soluble, limiting its use in non-aqueous systems .
Electronic and Steric Effects: The dimethylamino group in the target compound stabilizes the diazenyl group via resonance, enhancing photostability compared to sulfophenylhydrazono derivatives (), where electron-withdrawing sulfonic acids may reduce conjugation .
Applications: Surfactants: The target compound and CID3024337 are suited for surfactant applications due to amphiphilicity, but the target's diazenyl group offers additional functionality (e.g., light-responsive behavior) . Dyes: The target compound's azo group and dimethylamino substituent enhance color intensity and solvatochromism compared to simpler hydrazones () .
Biological Activity
The compound 5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a diazenyl group, a pyrazole moiety, and a phenoxybenzenesulfonic acid structure. Its molecular formula is , and it has a molecular weight of 502.68 g/mol. The presence of the dimethylamino group suggests potential interactions with biological targets, particularly in terms of enzyme inhibition or receptor binding.
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to the ability to scavenge free radicals and inhibit lipid peroxidation.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic pathways or signaling cascades. For instance, related azo compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammation and pain signaling.
- Antimicrobial Properties : Azo dyes are known for their antimicrobial activity. The compound's structure may contribute to its effectiveness against certain bacterial strains through membrane disruption or interference with metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant scavenging of DPPH radicals | |
| Enzyme Inhibition | Inhibition of COX enzymes | |
| Antimicrobial | Effective against E. coli and S. aureus |
Case Studies
- Antioxidant Study : A study investigating the antioxidant capacity of similar azo compounds demonstrated that they effectively reduced oxidative stress markers in vitro. The compound's structural components likely contribute to its radical scavenging ability.
- Enzyme Inhibition Assay : In a comparative analysis of enzyme inhibitors, compounds structurally related to the target compound showed IC50 values in the low micromolar range against COX enzymes, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Testing : A series of tests conducted on various bacterial strains revealed that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This activity was hypothesized to result from its ability to disrupt bacterial cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
